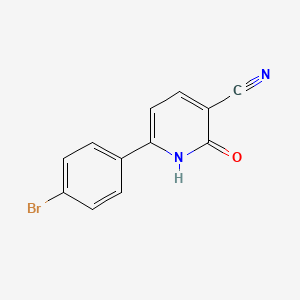![molecular formula C19H24ClNO3 B1437584 N-[2-(4-Chloro-3-methylphenoxy)ethyl]-4-(2-ethoxyethoxy)aniline CAS No. 1040686-99-4](/img/structure/B1437584.png)
N-[2-(4-Chloro-3-methylphenoxy)ethyl]-4-(2-ethoxyethoxy)aniline
Vue d'ensemble
Description
“N-[2-(4-Chloro-3-methylphenoxy)ethyl]-4-(2-ethoxyethoxy)aniline” is a chemical compound with the molecular formula C19H24ClNO3 and a molecular weight of 349.85 .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 349.85. Other physical and chemical properties such as melting point, boiling point, and density are not available in the sources I have access to .Applications De Recherche Scientifique
Biotransformation and Metabolic Pathways
N-[2-(4-Chloro-3-methylphenoxy)ethyl]-4-(2-ethoxyethoxy)aniline is associated with the biotransformation and metabolic pathways of related compounds. Studies reveal the metabolic transformations involving compounds like 1-(4-chlorophenyl)-3,3-dimethyltriazene and the production of modified anilines through processes like intramolecular hydroxylation-induced chlorine migration, emphasizing the complex pathways these compounds undergo in biological systems (Kolar & Schlesiger, 1975). Further, the impact of phenoxyacid compounds like MCPA on hepatic xenobiotic metabolizing enzymes elucidates the biochemical interactions of similar compounds in liver metabolism (Inomata et al., 1991).
Environmental Toxicity and Impact on Organisms
The compound’s chemical relatives have been used to assess the environmental toxicity, notably through the development assay using Daphnia magna embryos, indicating the utility of these compounds in ecological toxicity evaluations (Abe et al., 2001). These assessments are vital for understanding the environmental impact and safety of such chemical compounds.
Mechanism of Drug Action
The compound's structural and functional relations to other aniline derivatives have led to insights into the mechanisms of drug action, particularly in the context of antidepressant and anxiolytic effects. Studies on phenylpiperazine derivatives highlight their affinity for serotonergic and dopaminergic receptors, offering a framework for understanding the molecular interactions and therapeutic potentials of such compounds (Pytka et al., 2015).
Carcinogenic and Mutagenic Properties
Research on compounds structurally similar to N-[2-(4-Chloro-3-methylphenoxy)ethyl]-4-(2-ethoxyethoxy)aniline, like N-hydroxy-aminonaphthalenes, has contributed to the understanding of carcinogenic and mutagenic properties, providing a scientific basis for evaluating the safety and potential risks associated with these chemicals (Belman et al., 1968).
Novel Synthetic Pathways and Pharmacological Investigation
In the realm of synthetic chemistry and pharmacology, the study and synthesis of structurally related compounds have facilitated the development of novel therapeutic agents with antihistaminic properties, underscoring the significance of these compounds in drug discovery and medicinal chemistry (Alagarsamy et al., 2009).
Orientations Futures
Propriétés
IUPAC Name |
N-[2-(4-chloro-3-methylphenoxy)ethyl]-4-(2-ethoxyethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClNO3/c1-3-22-12-13-24-17-6-4-16(5-7-17)21-10-11-23-18-8-9-19(20)15(2)14-18/h4-9,14,21H,3,10-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNXYRUREAXYMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=C(C=C1)NCCOC2=CC(=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-Chloro-3-methylphenoxy)ethyl]-4-(2-ethoxyethoxy)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



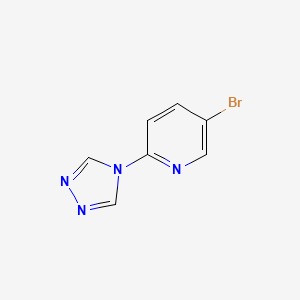
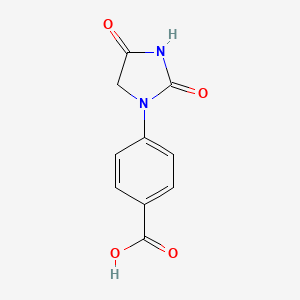
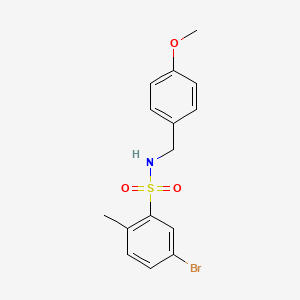
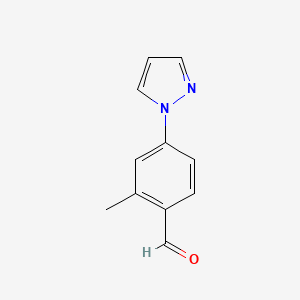

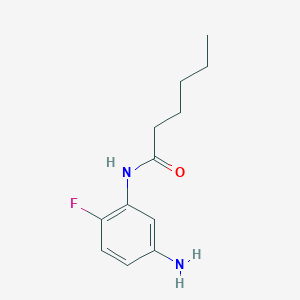
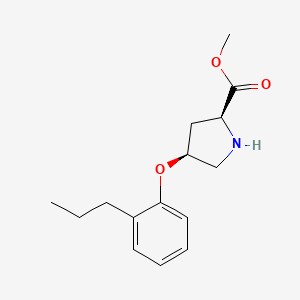
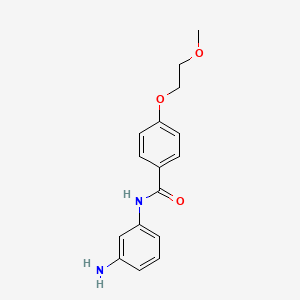
![N-(5-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide](/img/structure/B1437517.png)
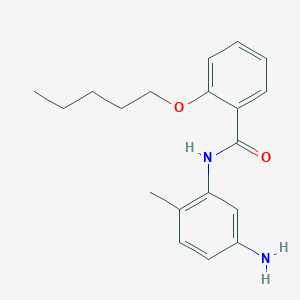
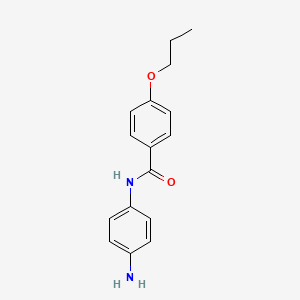

![N1-[2-(2-chlorophenoxy)ethyl]-N2,N2-diethyl-1,2-ethanediamine](/img/structure/B1437523.png)
